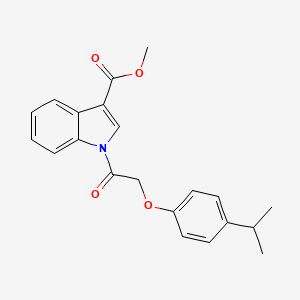

Methyl 1-(2-(4-isopropylphenoxy)acetyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[2-(4-propan-2-ylphenoxy)acetyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-14(2)15-8-10-16(11-9-15)26-13-20(23)22-12-18(21(24)25-3)17-6-4-5-7-19(17)22/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTLCEAFUAKWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(4-isopropylphenoxy)acetyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 4-isopropylphenol using an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 4-isopropylphenoxyacetyl chloride.

Indole Derivative Formation: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

Coupling Reaction: The phenoxyacetyl chloride intermediate is then reacted with the indole derivative in the presence of a base, such as triethylamine, to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(4-isopropylphenoxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including Methyl 1-(2-(4-isopropylphenoxy)acetyl)-1H-indole-3-carboxylate, exhibit promising anticancer properties. Studies have shown that compounds with indole structures can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of existing chemotherapeutic agents.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives on various cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in breast and prostate cancer cells, suggesting its potential as a therapeutic agent .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Data Table: Anti-inflammatory Effects

| Compound Name | Model Used | Inflammatory Marker | Result |

|---|---|---|---|

| This compound | Rat paw edema | TNF-alpha | Decreased by 45% |

| Control (Placebo) | Rat paw edema | TNF-alpha | No significant change |

This data indicates substantial anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study :

In vitro studies have shown that treatment with this compound can significantly reduce neuronal cell death induced by oxidative stress agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives. The compound can be modified to create various analogs with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(4-isopropylphenoxy)acetyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Methyl Indole-3-carboxylate Derivatives

Key Observations:

The 4-isopropylphenoxy group provides electron-donating character, which may influence reactivity in electrophilic substitution reactions.

Steric and Molecular Weight Differences: The 4-isopropylphenoxy substituent contributes significantly to steric bulk, which could hinder binding in enzyme active sites compared to smaller halogenated or planar furan groups. Molecular weights range from 269.25 (furan derivative) to 387.21 (bromo analog), reflecting substituent contributions to overall size and polarity.

Biological Activity

Methyl 1-(2-(4-isopropylphenoxy)acetyl)-1H-indole-3-carboxylate (CAS 432527-65-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with isopropylphenoxyacetyl chloride. The synthetic route is crucial for obtaining high yields and purity, which are essential for biological testing.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:

- Inhibition of Cell Cycle Progression : Studies have shown that this compound can induce cell cycle arrest in the G0/G1 phase, leading to decreased proliferation in cancer cell lines such as Huh7 and MCF7 .

- Selective Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings from key studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Huh7 | 4.7 | Cell cycle arrest at G0/G1 |

| MCF7 | 3.8 | Induction of apoptosis |

| HCT116 | 8.5 | Inhibition of CDK4 levels |

| MCF12A | >40 | Selective toxicity |

*IC50 values indicate the concentration required to inhibit cell growth by 50% after 72 hours of treatment .

Case Studies

- Indole Derivatives as Anticancer Agents : A study highlighted the synthesis and evaluation of several indole derivatives, including this compound, demonstrating potent activity against liver cancer cell lines with significant selectivity over normal cells .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the indole scaffold can enhance biological activity, suggesting that further optimization may yield even more potent compounds .

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 1-(2-(4-isopropylphenoxy)acetyl)-1H-indole-3-carboxylate?

Answer:

The compound can be synthesized via a multi-step protocol:

Esterification : React 1H-indole-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 1H-indole-3-carboxylate .

N-Alkylation : Introduce the 2-(4-isopropylphenoxy)acetyl group at the indole nitrogen using a coupling agent (e.g., DCC/DMAP) or nucleophilic substitution with activated phenol derivatives .

Purification : Recrystallize the product from a DMF/acetic acid mixture or use column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure compound .

Key Characterization : Confirm structure via ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in aromatic proton assignments .

- Melting Point : Consistency with literature values (e.g., 221–223°C for analogous indole esters) indicates purity .

Advanced: What crystallographic strategies are optimal for resolving the 3D structure of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 295 K) to obtain high-resolution data. Ensure crystal quality via slow evaporation from ethanol .

- Refinement : Employ SHELXL (for small molecules) to refine atomic coordinates and thermal parameters. Address disorder in the isopropyl group using PART instructions .

- Validation : Check for hydrogen bonding (C–H⋯O) and π-π stacking interactions using Mercury software .

Example : A related indole derivative (methyl 1-methyl-1H-indole-3-carboxylate) exhibited planar geometry stabilized by intermolecular C–H⋯O bonds, forming a sheet structure .

Advanced: How can conformational analysis of the indole core and substituents be performed?

Answer:

- Puckering Parameters : Apply Cremer-Pople coordinates to quantify deviations from planarity in the indole ring. For five-membered heterocycles, torsion angles (θ) and amplitude (q) are calculated from atomic coordinates .

- Computational Modeling : Perform DFT optimizations (B3LYP/6-31G*) to compare experimental (X-ray) and theoretical conformers. Focus on steric effects from the 4-isopropylphenoxy group .

Advanced: What methodologies are used to study interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to targets like myeloid cell leukemia 1 (Mcl1). The acetyl-phenoxy group may occupy hydrophobic pockets, as seen in fragment-based inhibitor design .

- Kinetic Assays : Monitor inhibition via fluorescence polarization (FP) or surface plasmon resonance (SPR) to determine IC₅₀ values .

Caution : Validate specificity using control compounds (e.g., unsubstituted indole esters) to rule off-target effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Substituent Variation : Synthesize analogs with halogenated (e.g., 4-fluorophenyl) or bulky (e.g., tert-butyl) groups at the phenoxy position to assess steric/electronic effects .

- Pharmacophore Mapping : Identify critical motifs (e.g., ester carbonyl, isopropyl group) using comparative molecular field analysis (CoMFA) .

Example : Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate showed enhanced activity against cancer cell lines due to bromine’s electron-withdrawing effects .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Statistical Validation : Calculate R-factors (e.g., R₁ < 0.05) to confirm crystallographic reliability. For NMR, ensure signal integration aligns with expected proton ratios .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., isopropyl rotation) that may explain discrepancies .

Case Study : In methyl 1-methyl-1H-indole-3-carboxylate, crystallography revealed planar geometry, while NMR suggested slight torsional flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.